N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
Description
This compound features a benzimidazole core linked via a methylamino-2-oxoethyl bridge to a thiazole ring, which is further substituted with a cyclopentanecarboxamide group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its hydrogen-bonding capabilities and aromatic stacking interactions. The thiazole ring enhances metabolic stability and bioavailability, while the cyclopentanecarboxamide introduces steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(20-10-16-22-14-7-3-4-8-15(14)23-16)9-13-11-27-19(21-13)24-18(26)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,25)(H,22,23)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKBKFBLLOHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide (referred to as BBZ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides a detailed overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of BBZ involves a multi-step process that typically includes the formation of key intermediates through reactions such as nucleophilic substitutions and cyclization. The compound's structure features a benzimidazole core, which is known for its diverse biological activities. The presence of thiazole and cyclopentanecarboxamide moieties enhances its pharmacological profile.
BBZ exhibits its biological activity primarily through the following mechanisms:
- Topoisomerase Inhibition : BBZ has been shown to inhibit human topoisomerase I (Hu Topo I), an essential enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer cell proliferation .
- GABA-A Receptor Modulation : Similar compounds in the benzimidazole family have been identified as positive allosteric modulators of GABA-A receptors, suggesting that BBZ may also interact with this neurotransmitter system, potentially offering neuroprotective effects or anxiolytic properties .
- Antitumor Activity : Preliminary studies have indicated that BBZ exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to BBZ have shown growth inhibition (GI50 values) ranging from 0.16 to 3.6 μM across a panel of 60 human cancer cell lines .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of BBZ:
- Cell Viability Assays : Using MTT assays, BBZ demonstrated potent cytotoxic effects on several cancer cell lines, with notable efficacy in inhibiting cell proliferation.
- Flow Cytometry : Analysis indicated that treatment with BBZ led to significant G2/M phase arrest in cancer cells, corroborating its mechanism as a topoisomerase inhibitor.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Topoisomerase Inhibition | IC50 = 16 µM against Hu Topo I | |
| Cytotoxicity | GI50 values between 0.16 - 3.6 µM | |
| GABA-A Modulation | Potential positive allosteric modulation |
Pharmacological Implications
The pharmacological implications of BBZ are vast:
- Cancer Therapy : Given its ability to inhibit DNA topoisomerases and induce cell cycle arrest, BBZ holds promise as a novel anticancer agent. Its low GI50 values suggest it could be effective even at low concentrations.
- Neurological Disorders : If further validated, the GABA-A receptor modulation could position BBZ as a candidate for treating anxiety or epilepsy.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring serves as a central scaffold in several analogs, with variations in substituents influencing pharmacological and physicochemical properties:
Carboxamide Group Modifications
Heterocyclic Core Variations
- Benzimidazole vs. Benzo[1,3]dioxole (Ev3): Benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding and π-π stacking compared to the electron-rich benzo[1,3]dioxole, which may prioritize interactions with hydrophobic pockets .
- Thiazole vs. Triazole (Ev1): Triazole derivatives (e.g., compounds [7–9] in Ev1) exhibit tautomerism, which can influence stability and binding modes. The absence of tautomerism in thiazole derivatives may simplify pharmacokinetic profiles .
Spectral Data and Structural Confirmation
- IR Spectroscopy:
- NMR and MS:
- ¹H-NMR would resolve aromatic protons from benzimidazole (δ 7.0–8.5 ppm) and cyclopentane (δ 1.5–2.5 ppm). MS data would confirm molecular ion peaks, as in Ev2 and Ev6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
